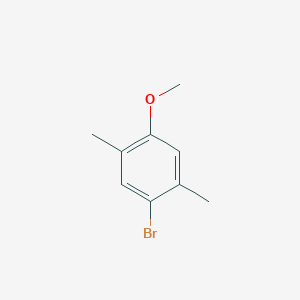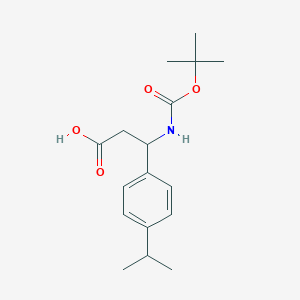
3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid" is a structurally complex molecule that appears to be related to amino acid derivatives. These derivatives are often used in the synthesis of peptides and in the modification of proteins, which are critical in various biochemical processes. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include protection of functional groups, alkylation, and subsequent deprotection. For instance, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) involves the use of a protected glycine derivative that is coupled with another molecule to form intermediates, which are then hydrolyzed to yield the final product with high enantiomeric excess . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, involves esterification, protection, and deprotection steps . These methods highlight the importance of protecting groups like the Boc group in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing the Boc group is characterized by the presence of a tert-butyl group attached to a carbamate (urethane) functional group. This structure is crucial for the stability of the protected compound during synthesis. The Boc group is stable under various conditions but can be removed under acidic conditions, which allows for selective deprotection of amines in the presence of other sensitive functional groups .
Chemical Reactions Analysis
Compounds with the Boc group can undergo a variety of chemical reactions. The Boc group itself is particularly useful for its stability under basic and neutral conditions and its ease of removal under acidic conditions. This allows for selective reactions to occur on other parts of the molecule without affecting the protected amine. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and selective cleavage of protecting groups . The synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves acylation and metal-catalyzed reactions, demonstrating the versatility of reactions that can be performed on Boc-protected compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The Boc group also provides resistance to certain types of chemical degradation, such as oxidation and reduction, which can be advantageous during the synthesis and handling of sensitive molecules. The Boc-protected amino acids are typically solids at room temperature and have varying solubility in organic solvents, depending on the nature of the side chains and other functional groups present in the molecule .
Aplicaciones Científicas De Investigación
Catalysis and Amine Protection
- The compound is utilized in the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is significant for producing N-Boc amino acids, which are crucial in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).
Asymmetric Hydrogenation
- It is synthesized via asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, which is a critical step in producing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Synthesis of Neuroexcitant Analogs
- This compound is involved in the enantioselective synthesis of neuroexcitant analogs, like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
- It serves as a building block for the synthesis of chiral monomers, like N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide (Gómez et al., 2003).
Synthesis of Unnatural Amino Acids
- It is key in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an important unnatural amino acid (Bakonyi et al., 2013).
Antimicrobial Activity
- Derivatives synthesized from this compound have shown strong antimicrobial activities, as evidenced by the synthesis and evaluation of 2,5-disubstituted-1,3,4-thiadiazole derivatives (Pund et al., 2020).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXRQGEUCGUFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373550 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid | |
CAS RN |
453557-73-8 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1-methylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


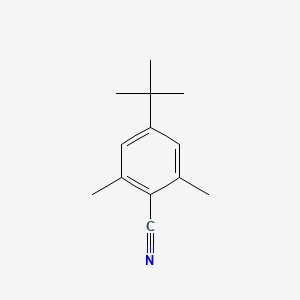
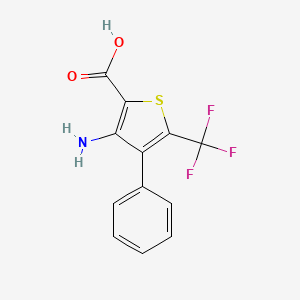
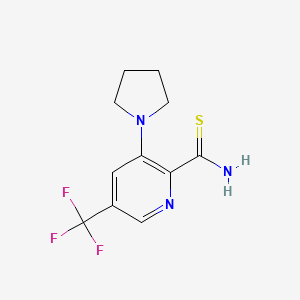
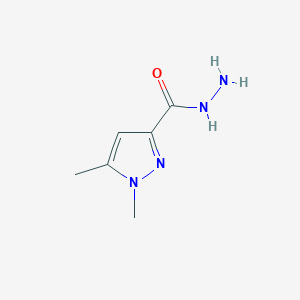

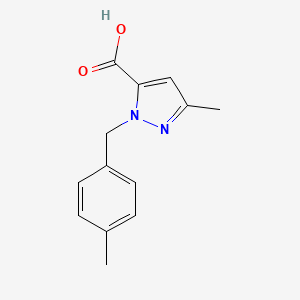
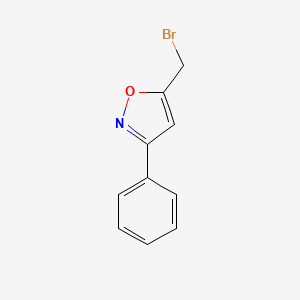
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)


